3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
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Overview
Description
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 g/mol This compound is characterized by the presence of an amino group, a propanol group, and a dihydrobenzo dioxin ring structure
Preparation Methods
The synthesis of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
Chemical Reactions Analysis
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dihydrobenzo dioxin ring structure can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .
Comparison with Similar Compounds
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can be compared with other similar compounds, such as:
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol: This compound has a similar structure but differs in the position of the amino group on the dioxin ring.
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound has a ketone group instead of a propanol group, leading to different chemical properties and reactivity
Biological Activity
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS No. 613656-44-3) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 209.25 g/mol
- Purity : Typically >98% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.
Enzyme Inhibition
Recent studies have identified this compound as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of mycobacterial cell walls. This inhibition leads to significant antimycobacterial activity, particularly against strains resistant to conventional treatments .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits:
- Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis.
This suggests its potential role as a therapeutic agent in treating tuberculosis and other mycobacterial infections .
Neuroprotective Effects
Research has also indicated that compounds structurally related to this compound may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2 |
InChI Key |
GSARZDODCJYUSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CCO)N |
Origin of Product |
United States |
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